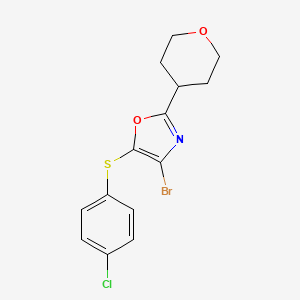
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a sulfanyl group, and a tetrahydropyran ring
Preparation Methods
The synthesis of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:
4-bromo-5-[(4-fluorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.
4-bromo-5-[(4-methylphenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: The presence of a methyl group instead of a chlorine atom can also influence the compound’s reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13BrClNO2S |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H13BrClNO2S/c15-12-14(20-11-3-1-10(16)2-4-11)19-13(17-12)9-5-7-18-8-6-9/h1-4,9H,5-8H2 |
InChI Key |
UJIZSIPEUJYYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
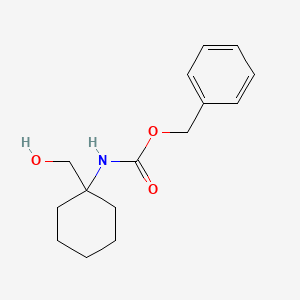

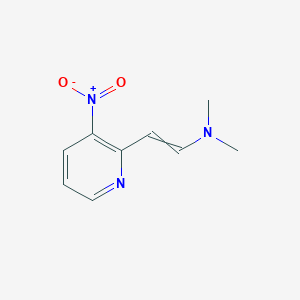
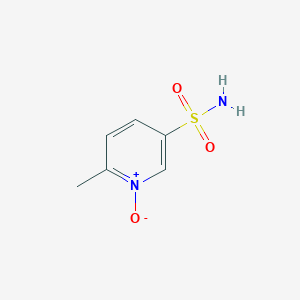
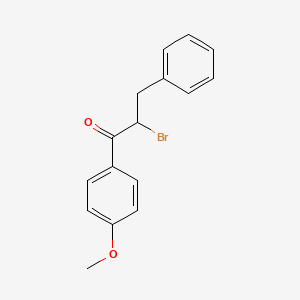
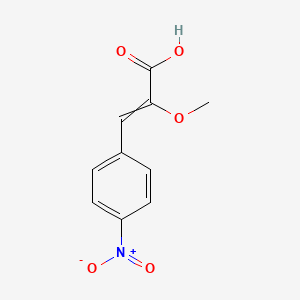

![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)
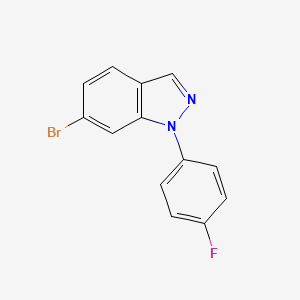
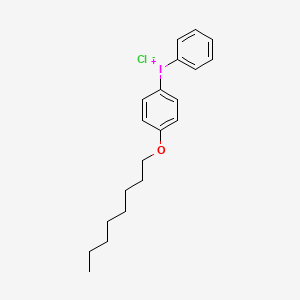
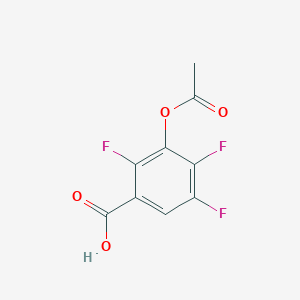
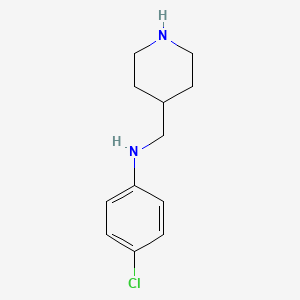
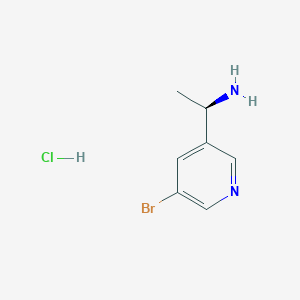
![Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B8648113.png)
